6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-propylimidazole with thiocarbonyl compounds, followed by oxidation and carboxylation steps . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can be further utilized in different applications, including drug development and material science .
Scientific Research Applications
6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and modulate signaling pathways. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.
1,3,4-Thiadiazole derivatives: Exhibits diverse biological activities, including anticancer and antiviral properties.
Uniqueness
6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid stands out due to its unique imidazo[2,1-b][1,3,4]thiadiazole scaffold, which provides a versatile platform for chemical modifications and enhances its potential for various applications. Its specific substitution pattern also contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11N3O2S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
6-methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2S/c1-3-4-6-11-12-7(8(13)14)5(2)10-9(12)15-6/h3-4H2,1-2H3,(H,13,14) |
InChI Key |
SQXPNPOWQWUCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=C(N=C2S1)C)C(=O)O |
Origin of Product |
United States |
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